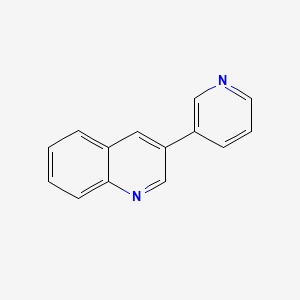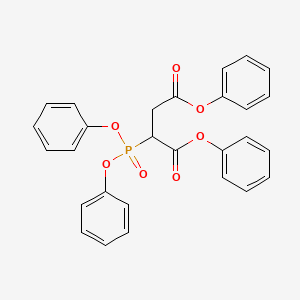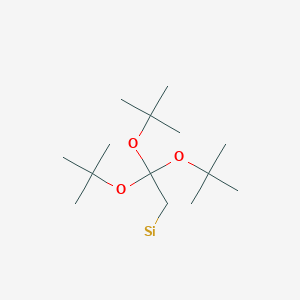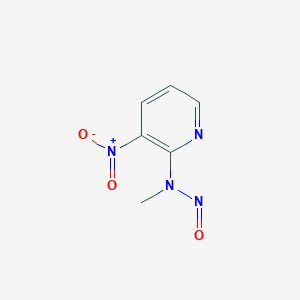
3-(Pyridin-3-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)quinoline is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a quinoline moiety fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)quinoline typically involves the Suzuki coupling reaction. This method uses 3-bromopyridine and 3-quinolineboronic acid as starting materials. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki coupling reaction remains a cornerstone for its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 3-(Pyridin-3-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of both pyridine and quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学研究应用
3-(Pyridin-3-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
作用机制
The mechanism of action of 3-(Pyridin-3-yl)quinoline in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby affecting their function. Specific pathways and targets may include kinase inhibition and interaction with DNA or RNA .
相似化合物的比较
Quinoline: Shares the quinoline moiety but lacks the pyridine ring.
Pyridine: Contains the pyridine ring but lacks the quinoline structure.
Pyrazoloquinolines: Compounds with a pyrazole ring fused to a quinoline moiety.
Uniqueness: 3-(Pyridin-3-yl)quinoline is unique due to the combination of both pyridine and quinoline rings, which imparts distinct electronic and steric properties. This dual-ring system enhances its versatility in chemical reactions and its potential as a pharmacophore in drug design .
属性
分子式 |
C14H10N2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-pyridin-3-ylquinoline |
InChI |
InChI=1S/C14H10N2/c1-2-6-14-11(4-1)8-13(10-16-14)12-5-3-7-15-9-12/h1-10H |
InChI 键 |
TYVWGQYBWPFUKK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
phosphaniumolate](/img/structure/B14336888.png)


![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)




![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
